molecular formula C22H20N4O3 B3018762 N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide CAS No. 953214-87-4

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide

Cat. No.: B3018762
CAS No.: 953214-87-4
M. Wt: 388.427
InChI Key: OMPDDNHPOKBUMB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or therapeutic use. N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide is a chemical research compound built around the imidazo[1,2-b]pyridazine scaffold. This heterocyclic system is recognized in medicinal chemistry for its favorable physicochemical properties, including a high dipole moment that supports π-π stacking interactions and a robust hydrogen-bonding capacity, which are crucial for target engagement and molecular recognition . The imidazo[1,2-b]pyridazine core is a privileged structure in drug discovery, featured in several FDA-approved therapies such as the tyrosine kinase inhibitor ponatinib and the RNA splicing modifier risdiplam . While the specific biological activity of this compound is not reported in the literature, close structural analogs have demonstrated significant pharmacological potential. Recent research highlights that 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives exhibit high activity against Mycobacterium tuberculosis and Mycobacterium marinum , suggesting the value of this chemical series in antimycobacterial research . The presence of the methoxy and benzamide substituents on the core structure provides synthetic handles for further structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . Researchers can leverage this compound as a key intermediate or building block in developing novel therapeutic agents, particularly in infectious disease and oncology research.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-6-4-5-7-16(14)22(27)24-17-12-15(8-9-19(17)28-2)18-13-26-20(23-18)10-11-21(25-26)29-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDDNHPOKBUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki-Miyaura coupling reaction and refining the purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide has been primarily investigated for its potential as an anticancer agent . Its mechanism involves:

  • Inhibition of the mTOR Pathway : The compound has demonstrated the ability to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and proliferation. This inhibition leads to G1-phase cell cycle arrest and suppression of key protein phosphorylation (e.g., AKT and S6) .

Targeting Protein Kinases

The compound interacts specifically with protein kinases involved in cancer progression. Its structural features enable effective binding to these targets, modulating their activity and leading to therapeutic effects. Studies indicate that similar compounds have been effective in targeting kinases associated with various cancers .

Case Studies

Research involving this compound has shown promising results in preclinical studies:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell lines through mTOR pathway modulation.
  • Animal Models : Early-stage animal studies indicate reduced tumor growth rates when treated with this compound compared to control groups.
  • Synergistic Effects : Combination therapies involving this compound alongside existing chemotherapeutics have shown enhanced efficacy in preliminary trials.

These findings suggest that further exploration into clinical applications could yield valuable therapeutic options for cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide, differing primarily in substituents on the benzamide or phenyl rings. These variations influence molecular properties such as lipophilicity, steric effects, and electronic distribution, which are critical for binding affinity and pharmacokinetics.

Substituent Variations and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight Notes
This compound (Target) 2-methylbenzamide, 2-methoxy phenyl C23H22N4O4 418.45 Reference compound for structural comparisons
2-ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide 2-ethoxybenzamide (vs. 2-methyl in target) C23H22N4O4 418.45 Ethoxy group increases hydrophobicity
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide 3,4-difluorobenzamide, 2-fluoro phenyl C20H13F3N4O2 398.34 Fluorine enhances metabolic stability and membrane permeability
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide 2,3-dimethoxybenzamide, 2-chloro phenyl C22H19ClN4O4 438.90 Chlorine and methoxy groups alter steric bulk and electronic effects
2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 2-ethoxybenzamide, 2-fluoro phenyl C23H21FN4O4 436.44 Fluoro substituent may improve target selectivity

Hypothetical Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 6-methoxy group on the imidazo[1,2-b]pyridazine may enhance solubility, while the 2-methoxy on the phenyl ring could influence binding orientation .
  • Halogen Substituents: Fluorine and chlorine atoms (e.g., in compounds ) are known to modulate electron-withdrawing effects and improve metabolic stability.
  • Alkoxy vs.

Biological Activity

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C22H20N4O3
Molecular Weight: 388.427 g/mol
CAS Number: 953214-87-4

The compound features an imidazo[1,2-b]pyridazine moiety, which is known for its diverse biological activities. The presence of methoxy and methyl groups contributes to its chemical reactivity and interaction with biological targets.

This compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway, which plays a critical role in regulating cell growth and proliferation. The compound has been shown to induce G1-phase cell cycle arrest and suppress phosphorylation of key proteins such as AKT and S6, indicating its potential as an anticancer therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies: The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed potent activity against the U937 cell line (a model for leukemia) by inducing apoptosis through the activation of procaspase-3 to caspase-3 .
  • Selectivity: The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for its anticancer activity. The presence of methoxy groups enhances its binding affinity to molecular targets involved in cancer progression .
Cell LineIC50 (µM)Mechanism
U9375.12Apoptosis induction
MCF-77.45Cell cycle arrest
A5496.75mTOR inhibition

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Imidazo[1,2-b]pyridazine Derivatives: A series of derivatives were tested for their ability to inhibit protein kinases involved in tumor growth. Results indicated that modifications to the imidazo core significantly affected their potency against cancer cells .
  • Benzothiazole Derivatives: Research on related compounds revealed that specific structural features led to enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancer cells .

Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

  • In vivo Studies: To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies: To elucidate the specific molecular interactions and pathways affected by this compound.
  • Optimization of Structure: To enhance selectivity and reduce off-target effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methylbenzamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution and coupling reactions. A validated approach involves reacting a 6-methoxyimidazo[1,2-b]pyridazine intermediate with a substituted phenyl precursor under basic conditions (e.g., NaOCH₃ in methanol at 70°C). Purification is achieved using silica gel chromatography with gradient elution (e.g., 0–70% EtOAc/hexanes), followed by lyophilization for solid recovery .
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic coupling patterns.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Validation : Cross-reference spectral data with computational predictions (e.g., PubChem or in silico tools).

Q. How should solubility and formulation be optimized for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication.
  • Formulation : For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
    • Documentation : Report solubility limits and stability under assay conditions.

Advanced Research Questions

Q. How can synthetic yield and purity be improved for large-scale production?

  • Methodology :

  • Catalyst Optimization : Use Pd/C or transition-metal catalysts for coupling steps to enhance efficiency.
  • Chromatography : Employ flash chromatography with automated fraction collection for reproducibility.
  • Lyophilization : Adjust solvent mixtures (e.g., CH₃CN/H₂O) to enhance crystalline yield .
    • Data Analysis : Track yield vs. reaction time/temperature using design-of-experiments (DoE) frameworks.

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assays).
  • Control Experiments : Include reference compounds (e.g., imidazo[1,2-b]pyridazine analogs) to benchmark activity .
    • Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance.

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

  • Methodology :

  • Administration Routes : Test oral, intravenous, and intraperitoneal delivery in rodent models.
  • Bioavailability : Measure plasma concentrations via LC-MS/MS at timed intervals.
  • Metabolite Profiling : Identify phase I/II metabolites using high-resolution mass spectrometry .
    • Ethical Compliance : Adhere to IACUC protocols for humane endpoints.

Q. How can computational modeling predict target binding interactions?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to imidazo[1,2-b]pyridazine targets (e.g., kinases).
  • Dynamic Simulations : Perform MD simulations (GROMACS) to assess binding stability.
  • Structural Alignment : Compare with co-crystallized ligands (PDB entries) to identify key residues .
    • Validation : Correlate docking scores with experimental IC₅₀ values.

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in enzymatic vs. cell-based assays.

  • Hypothesis : Poor membrane permeability or off-target effects in cellular models.
  • Testing :
    • Measure intracellular compound levels via LC-MS.
    • Use a permeability assay (e.g., Caco-2 monolayer) to assess transport efficiency.
  • Resolution : Modify the compound’s logP (e.g., via prodrug strategies) to enhance uptake .

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